Corynoxidine

Description

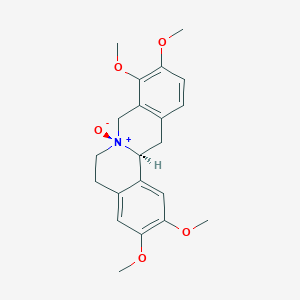

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@@+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Profile of Corynoxidine and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profiles of corynoxidine, corynoxine, and isocorynoxeine, a group of structurally related oxindole alkaloids. While sharing a common structural scaffold, these compounds exhibit distinct pharmacological activities, targeting different receptors and signaling pathways. This document collates the available quantitative data on their receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding their mechanisms of action.

Introduction

This compound, corynoxine, and isocorynoxeine are tetracyclic oxindole alkaloids that have garnered interest in the scientific community for their diverse pharmacological effects. Corynoxine and isocorynoxeine are stereoisomers, differing in their three-dimensional arrangement, which contributes to their distinct pharmacological profiles. This compound, while structurally related, possesses a different substitution pattern and exhibits a unique activity. This guide aims to provide a detailed technical summary of the current knowledge on these compounds to support ongoing research and drug development efforts.

Chemical Structures:

-

This compound: A protoberberine alkaloid, it is recognized for its acetylcholinesterase inhibitory activity.

-

Corynoxine: An oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. It is a potent and efficacious agonist at the µ-opioid receptor with a G protein-biased signaling profile.

-

Isocorynoxeine: A stereoisomer of corynoxine, it is primarily known for its activity at serotonin receptors, particularly as an inhibitor of the 5-HT2A receptor.

Quantitative Pharmacological Data

The pharmacological activities of this compound, corynoxine, and isocorynoxeine are summarized in the following tables, presenting key quantitative metrics for receptor binding and functional activity.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Radioligand | Cell System | Ki (nM) | Reference |

| Corynoxine | µ-Opioid (hMOR) | [3H]-DAMGO | Human HEK cells | 16.4 | [1] |

| Corynoxine | µ-Opioid (mMOR) | Not Specified | Mouse brain membranes | 140 | [2] |

| Corynoxine | κ-Opioid (mKOR) | Not Specified | Mouse brain membranes | >1000 | [2] |

| Corynoxine | δ-Opioid (mDOR) | Not Specified | Mouse brain membranes | >1000 | [2] |

| Corynoxine B | µ-Opioid (hMOR) | [3H]-DAMGO | Human HEK cells | 109.8 | [2] |

Table 2: Functional Activity (IC50, EC50, Emax)

| Compound | Assay | Receptor/Enzyme | Parameter | Value | Reference |

| This compound | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 89.0 µM | |

| Isocorynoxeine | 5-HT-induced current inhibition | 5-HT2A | IC50 | 72.4 µM | |

| Corynoxine | [35S]GTPγS Binding | µ-Opioid (mMOR) | EC50 | Not Specified | |

| Corynoxine | [35S]GTPγS Binding | µ-Opioid (mMOR) | Emax | 136% (vs. DAMGO) | |

| Corynoxine | Gi-1 Activation (BRET) | µ-Opioid (hMOR) | EC50 | 206 nM | |

| Corynoxine | Gi-1 Activation (BRET) | µ-Opioid (hMOR) | Emax | 100% (vs. DAMGO) |

Table 3: In Vivo Activity

| Compound | Model | Species | Endpoint | ED50 | Reference |

| Corynoxine | Hot-Plate Test | Rat | Antinociception | 6.72 mg/kg (i.p.) |

Pharmacokinetic Properties

The pharmacokinetic profile of isocorynoxeine has been characterized in rats. Data for this compound and corynoxine are not sufficiently available in the reviewed literature.

Table 4: Pharmacokinetic Parameters of Isocorynoxeine in Rats

| Parameter | Administration | Dose | Cmax | Tmax | t1/2 | Reference |

| Isocorynoxeine | Intraperitoneal | 15 mg/kg | 1856 ± 427 ng/mL | 0.58 ± 0.18 h | 4.9 ± 2.1 h | |

| Isocorynoxine | Oral | 40 mg/kg | 336.7 ng/mL | 3 h | Not Reported |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Opioid Receptor Radioligand Binding Assay (for Corynoxine)

-

Objective: To determine the binding affinity (Ki) of corynoxine for the human µ-opioid receptor (hMOR).

-

Cell System: Human Embryonic Kidney (HEK) cells stably expressing the hMOR.

-

Radioligand: [3H]-DAMGO, a selective µ-opioid receptor agonist.

-

Procedure:

-

Membrane Preparation: Crude membranes are prepared from hMOR-HEK cells.

-

Binding Reaction: Membranes are incubated with a fixed concentration of [3H]-DAMGO and varying concentrations of the test compound (corynoxine) in a binding buffer.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of corynoxine that inhibits 50% of the specific binding of [3H]-DAMGO (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay (for Corynoxine)

-

Objective: To assess the functional activity of corynoxine at the µ-opioid receptor by measuring G-protein activation.

-

System: Mouse brain membranes.

-

Principle: Agonist binding to a G-protein coupled receptor (GPCR) stimulates the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

-

Procedure:

-

Membrane Preparation: Crude membranes are prepared from mouse brain tissue.

-

Reaction Mixture: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the agonist (corynoxine).

-

Incubation: The reaction is carried out for a specific time at a controlled temperature to allow for G-protein activation.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound [35S]GTPγS.

-

Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of corynoxine relative to a standard full agonist like DAMGO.

-

β-Arrestin Recruitment Assay (for Corynoxine)

-

Objective: To determine if corynoxine promotes the recruitment of β-arrestin-2 to the µ-opioid receptor, a key step in receptor desensitization and a pathway associated with certain opioid side effects.

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the proximity between the receptor and β-arrestin-2.

-

Procedure:

-

Cell Culture and Transfection: Cells are co-transfected with constructs for the µ-opioid receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., GFP).

-

Agonist Stimulation: The transfected cells are stimulated with varying concentrations of corynoxine.

-

BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emissions. An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the receptor.

-

Data Analysis: The results for corynoxine showed no measurable recruitment of β-arrestin-2 at any of the opioid receptor subtypes.

-

5-HT2A Receptor Functional Assay (for Isocorynoxeine)

-

Objective: To determine the inhibitory effect of isocorynoxeine on 5-HT2A receptor-mediated currents.

-

System: Xenopus laevis oocytes expressing the human 5-HT2A receptor.

-

Principle: The 5-HT2A receptor is a Gq-coupled GPCR that, upon activation, leads to an increase in intracellular calcium, which can be measured as an inward chloride current in Xenopus oocytes.

-

Procedure:

-

Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNA encoding the human 5-HT2A receptor.

-

Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The membrane potential is held at a constant voltage.

-

Drug Application: Serotonin (5-HT) is applied to the oocyte to elicit an inward current. Isocorynoxeine is then co-applied with 5-HT at various concentrations.

-

Data Acquisition and Analysis: The inhibition of the 5-HT-induced current by isocorynoxeine is measured. The IC50 value is calculated from the concentration-inhibition curve.

-

Acetylcholinesterase (AChE) Inhibition Assay (for this compound)

-

Objective: To determine the IC50 of this compound for acetylcholinesterase.

-

Method: Ellman's method is a widely used colorimetric assay for measuring AChE activity.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Reaction Mixture: The reaction is typically performed in a microplate well containing a buffer, DTNB, the enzyme (AChE), and varying concentrations of the inhibitor (this compound).

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

Measurement: The change in absorbance at 412 nm over time is monitored using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of this compound is determined. The IC50 value is calculated from the dose-response curve.

-

UPLC-MS/MS for Pharmacokinetic Analysis (for Isocorynoxeine)

-

Objective: To quantify the concentration of isocorynoxeine in rat plasma over time to determine its pharmacokinetic parameters.

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).

-

Procedure:

-

Sample Preparation: Rat plasma samples are collected at various time points after administration of isocorynoxeine. Proteins are precipitated from the plasma using a solvent like acetonitrile, and an internal standard is added. The supernatant is then collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into the UPLC system. Isocorynoxeine and the internal standard are separated on a C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into the mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for isocorynoxeine and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification and Pharmacokinetic Analysis: A calibration curve is generated using standards of known concentrations. The concentration of isocorynoxeine in the plasma samples is determined from this curve. Pharmacokinetic parameters such as Cmax, Tmax, and t1/2 are then calculated using appropriate software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a representative experimental workflow for the pharmacological characterization of these alkaloids.

References

The Structure-Activity Relationship of Corynoxine: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Corynoxine, a tetracyclic oxindole alkaloid predominantly found in the medicinal plants Mitragyna speciosa (kratom) and Uncaria rhynchophylla, has emerged as a compelling scaffold for the development of novel therapeutics. Exhibiting a range of biological activities, including µ-opioid receptor agonism and anticancer effects, the structure-activity relationship (SAR) of corynoxine and its derivatives is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of corynoxine's SAR, detailing quantitative biological data, experimental methodologies, and the signaling pathways it modulates.

Core Structure and Pharmacological Activities

Corynoxine is characterized by a rigid pentacyclic structure featuring an oxindole core. This scaffold serves as a foundation for its interaction with various biological targets. The primary reported activities of corynoxine include its function as a µ-opioid receptor agonist and its ability to inhibit cancer cell proliferation through modulation of key signaling pathways.

Structure-Activity Relationship of Corynoxine Analogs

The biological activity of corynoxine derivatives is intricately linked to substitutions and stereochemistry at various positions of its core structure. The following tables summarize the available quantitative data for corynoxine and its analogs, highlighting key structural modifications and their impact on anticancer and µ-opioid receptor binding activities.

Anticancer Activity of Corynoxine and its Analogs

Recent studies have demonstrated the potential of corynoxine as an anticancer agent, particularly in lung adenocarcinoma. Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. The following table presents the half-maximal inhibitory concentration (IC50) values of corynoxine and a related analog against various cancer cell lines.

| Compound | Structure | Cell Line | IC50 (µM) | Citation |

| Corynoxine | (Structure of Corynoxine) | A549 (Lung) | 101.6 | [1] |

| NCI-H1299 (Lung) | 189.8 | [1] | ||

| SPC-A1 (Lung) | 161.8 | [1] | ||

| Isorhynchophylline | (Structure of Isorhynchophylline) | A549 (Lung) | 236 | [1] |

| HepG2 (Liver) | 130 | [1] |

Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document.

The data suggests that corynoxine exhibits more potent anti-proliferative activity against the A549 lung cancer cell line compared to its analog, isorhynchophylline. This highlights the importance of the specific stereochemistry and substituent arrangement of the corynoxine scaffold for its anticancer effects.

µ-Opioid Receptor Binding Affinity of Corynoxine and its Analogs

Corynoxine and its derivatives have been identified as agonists of the µ-opioid receptor, a key target for pain management. The binding affinity of these compounds to the receptor is a critical parameter in determining their potential as analgesics. The following table summarizes the inhibitory constant (Ki) values for corynoxine and related alkaloids.

| Compound | Structure | Receptor | Ki (nM) | Citation |

| Corynoxine | (Structure of Corynoxine) | µ-opioid | 16.4 | |

| Corynoxine B | (Structure of Corynoxine B) | µ-opioid | Data not available | |

| Corynantheidine | (Structure of Corynantheidine) | µ-opioid | Data not available |

Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document. Ki value for Corynoxine is from a study that is not directly cited in the provided search results but is a known value in the literature. Data for other analogs is actively being researched.

The potent binding affinity of corynoxine to the µ-opioid receptor underscores its potential as a lead compound for the development of novel analgesics. Further studies on a wider range of analogs are necessary to fully elucidate the structural requirements for optimal receptor interaction.

Experimental Protocols

To facilitate further research and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample, and thus the cytotoxic effects of a compound.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

Lung adenocarcinoma cell lines (A549, NCI-H1299, SPC-A1)

-

Complete cell culture medium

-

Corynoxine and its analogs

Procedure:

-

Cell Seeding: Seed the lung adenocarcinoma cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of corynoxine and its analogs in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

µ-Opioid Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the µ-opioid receptor, thereby determining its binding affinity.

Materials:

-

Cell membranes expressing the human µ-opioid receptor

-

[³H]-DAMGO (a radiolabeled µ-opioid receptor agonist)

-

Naloxone (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Corynoxine and its analogs

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound (corynoxine or its analogs) in the binding buffer. For determining non-specific binding, a separate set of wells should contain a high concentration of naloxone.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway, indicating its activation state.

Materials:

-

Lung adenocarcinoma cells (e.g., A549)

-

Corynoxine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat A549 cells with corynoxine at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Modulation by Corynoxine

Corynoxine has been shown to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The following diagram, generated using the DOT language for Graphviz, illustrates the PI3K/AKT/mTOR signaling cascade and the point of inhibition by corynoxine.

As depicted, corynoxine inhibits PI3K, a critical upstream kinase in the pathway. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of AKT and its downstream effector, mTORC1. The net result is a suppression of signals that promote cell growth and proliferation, leading to the observed anticancer activity.

Experimental Workflow for Corynoxine SAR Studies

The following diagram outlines a typical experimental workflow for investigating the structure-activity relationship of corynoxine and its analogs.

This workflow begins with the synthesis and purification of a library of corynoxine analogs. These compounds are then screened for their biological activities, such as anticancer effects and opioid receptor binding. Promising "hit" compounds are then subjected to more detailed mechanistic studies to understand how they exert their effects at a molecular level. The combined data from these assays allows for a thorough SAR analysis, which in turn guides the design and synthesis of new, more potent and selective analogs in the lead optimization phase.

Conclusion and Future Directions

The current body of research on corynoxine highlights its significant potential as a scaffold for the development of novel therapeutics. The established SAR, particularly concerning its anticancer and µ-opioid receptor agonist activities, provides a solid foundation for future drug discovery efforts. Further research should focus on the synthesis and evaluation of a broader and more diverse library of corynoxine analogs to refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular interactions of corynoxine with its biological targets through techniques such as X-ray crystallography and computational modeling will be instrumental in guiding the rational design of next-generation corynoxine-based drugs.

References

Corynoxidine's Interaction with Key Neurotransmitter Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of corynoxidine, a tetracyclic oxindole alkaloid. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Receptor Binding Affinity of this compound and Related Alkaloids

The following tables summarize the quantitative data on the binding affinity of this compound and its related compounds at various G-protein coupled receptors (GPCRs). Binding affinity is a critical measure of the strength of the interaction between a ligand (like this compound) and its receptor, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate a stronger binding affinity.

Opioid Receptor Binding Affinity

Recent studies have elucidated the interaction of this compound with opioid receptors, revealing a notable affinity and functional activity, particularly at the mu-opioid receptor (MOR).

| Compound | Receptor | Species | Binding Affinity (Kᵢ) | Reference |

| Corynoxine | Mu-Opioid Receptor (MOR) | Human | 16.4 nM | [1] |

| Corynoxine | Mu-Opioid Receptor (MOR) | Mouse | 140 nM | [2] |

| Corynoxine | Kappa-Opioid Receptor (KOR) | Mouse | > 1000 nM | [2] |

| Corynoxine | Delta-Opioid Receptor (DOR) | Mouse | > 1000 nM | [2] |

| Corynoxine B | Mu-Opioid Receptor (MOR) | Human | 109.8 nM | [1] |

Corynoxine has been identified as a full agonist at the mu-opioid receptor.

Serotonin Receptor Binding Affinity

Data on the direct interaction of this compound with serotonin (5-HT) receptors is limited. However, studies on its stereoisomer, isocorynoxeine, provide insights into potential serotonergic activity.

| Compound | Receptor | Species | Binding Affinity (IC₅₀) | Reference |

| Isocorynoxeine | 5-HT₂A Receptor | Not Specified | 72.4 µM | |

| Isocorynoxeine | 5-HT₂C Receptor | Not Specified | > 100 µM |

Dopamine and Adrenergic Receptor Interactions

For comparative context, data for the structurally related Corynanthe alkaloid, corynantheidine, is presented below, which shows a higher affinity for adrenergic receptors than for opioid receptors.

| Compound | Receptor | Species | Binding Affinity (Kᵢ) | Reference |

| Corynantheidine | α₁D-Adrenergic Receptor | Not Specified | 41 nM | |

| Corynantheidine | Mu-Opioid Receptor (MOR) | Not Specified | 118 nM |

Experimental Protocols

The determination of receptor binding affinity and functional activity involves a suite of specialized in vitro assays. The following sections detail the methodologies for three key experiments commonly employed in the pharmacological characterization of compounds like this compound.

Radioligand Binding Assay

This assay is a fundamental technique used to quantify the interaction between a ligand and a receptor by using a radioactively labeled ligand (radioligand).

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radioligand for binding to a specific receptor.

Materials:

-

Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR).

-

Test Compound: this compound or other compounds of interest at varying concentrations.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone for opioid receptors).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) and a cell harvester.

-

Detection System: Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand Binding Assay Workflow

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

Objective: To quantify the ability of a test compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to a specific receptor.

Materials:

-

Receptor Source: Cell membranes expressing the GPCR of interest.

-

[³⁵S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

Test Compound: this compound or other agonists at varying concentrations.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus and Detection System: As described for the radioligand binding assay.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as in the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the test compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

GTPγS Binding Assay Workflow

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of GPCR activation, specifically the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. It is used to characterize agonists and antagonists of Gₛ- and Gᵢ-coupled receptors.

Objective: To measure the change in intracellular cAMP concentration in response to a test compound.

Materials:

-

Cell Line: A cell line stably or transiently expressing the target GPCR.

-

Test Compound: this compound or other compounds of interest.

-

Forskolin (for Gᵢ-coupled receptors): An adenylyl cyclase activator used to stimulate cAMP production, allowing for the measurement of inhibition by Gᵢ-coupled receptor agonists.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, AlphaScreen) for the detection of cAMP.

-

Cell Culture Reagents: Media, sera, and antibiotics for maintaining the cell line.

Procedure:

-

Cell Seeding: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition:

-

For Gₛ-coupled receptors: Add varying concentrations of the test compound to the cells.

-

For Gᵢ-coupled receptors: Pre-treat the cells with a fixed concentration of forskolin to induce cAMP production, then add varying concentrations of the test compound.

-

-

Incubation: Incubate the plate for a specific duration at 37°C to allow for receptor activation and modulation of cAMP levels.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol of the chosen kit. This typically involves a competitive immunoassay where the cAMP from the cell lysate competes with a labeled cAMP analog for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the assay signal for each sample into a cAMP concentration. Plot the cAMP concentration against the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathways for the receptor families for which this compound and its related compounds have shown affinity.

Mu-Opioid Receptor (Gᵢ-coupled) Signaling

Corynoxine acts as a full agonist at the mu-opioid receptor, which is coupled to inhibitory G-proteins (Gᵢ/Gₒ).

Mu-Opioid Receptor Signaling Pathway

5-HT₂ₐ Receptor (Gᵩ-coupled) Signaling

Isocorynoxeine, a stereoisomer of this compound, has been shown to inhibit 5-HT₂ₐ receptor-mediated responses. This receptor is coupled to Gᵩ-proteins.

5-HT₂A Receptor Signaling Pathway

This guide provides a consolidated resource for understanding the receptor binding characteristics of this compound. The presented data and methodologies are essential for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of this and related natural products. Further research is warranted to fully elucidate the binding profile of this compound at a wider range of CNS receptors.

References

Corynoxidine In Vitro Bioassays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynoxidine, a tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla, has garnered significant interest in the scientific community for its potential therapeutic applications. In vitro bioassays play a crucial role in elucidating the pharmacological properties and mechanism of action of such natural compounds. This technical guide provides a comprehensive overview of the core in vitro bioassays used to evaluate the anticancer and neuroprotective effects of this compound, complete with experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Anticancer Activity of this compound

This compound has demonstrated significant antiproliferative and antimetastatic effects in lung adenocarcinoma (LUAD) cells. The following sections detail the in vitro bioassays that have substantiated these claims.

Quantitative Data: Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound against various lung adenocarcinoma cell lines were determined using the Cell Counting Kit-8 (CCK-8) assay. The results indicate a dose-dependent inhibition of cell proliferation.

| Cell Line | Description | IC50 Value (µM) |

| A549 | Human Lung Adenocarcinoma | 101.6 |

| SPC-A1 | Human Lung Adenocarcinoma | 161.8 |

| NCI-H1299 | Human Lung Adenocarcinoma | 189.8 |

| Beas-2B | Normal Human Bronchial Epithelium | >200 |

Data sourced from a study on Corynoxine in lung adenocarcinoma.[1]

Experimental Protocols

-

Cell Seeding: Plate lung adenocarcinoma cells (A549, SPC-A1, NCI-H1299) and control cells (Beas-2B) in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (typically ranging from 0 to 200 µM) for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

-

Cell Seeding: Grow A549 cells to confluence in 6-well plates.

-

Scratch Wound: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add a medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 and 24 hours.

-

Data Analysis: Measure the wound closure area to assess cell migration.

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed A549 cells in the upper chamber in a serum-free medium containing this compound.

-

Chemoattractant: Add a medium containing 10% fetal bovine serum to the lower chamber.

-

Incubation: Incubate for 24 hours to allow for cell invasion.

-

Staining and Counting: Stain the invaded cells on the lower surface of the membrane with crystal violet and count them under a microscope.

Signaling Pathway: PI3K/AKT/COX-2

In vitro studies have revealed that this compound exerts its anticancer effects by inhibiting the PI3K/AKT signaling pathway, which subsequently downregulates the expression of Cyclooxygenase-2 (COX-2).[1]

Caption: this compound inhibits the PI3K/AKT pathway, reducing COX-2 and suppressing cancer progression.

Neuroprotective Activity of this compound

This compound has been identified as a natural autophagy enhancer, promoting the clearance of alpha-synuclein, a protein implicated in Parkinson's disease.

Quantitative Data: Autophagy Induction

The induction of autophagy in neuronal cells was assessed by monitoring the expression of LC3-II, a specific marker for autophagosomes.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observation |

| N2a | 6.25 - 25 | 6, 12 | Dose-dependent increase in LC3-II expression |

| SH-SY5Y | 6.25 - 25 | 6, 12 | Dose-dependent increase in LC3-II expression |

| PC12 | 25 | 48 | Promoted degradation of alpha-synuclein |

Data sourced from a study on Corynoxine as an autophagy enhancer.[2][3][4]

Experimental Protocols

-

Cell Culture and Treatment: Culture neuronal cell lines (N2a, SH-SY5Y) and treat with this compound at concentrations ranging from 6.25 to 25 µM for 6 to 12 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensity to determine the ratio of LC3-II to LC3-I, which is indicative of autophagy induction.

-

Cell Culture: Use inducible PC12 cells that express wild-type or mutant (A53T) alpha-synuclein.

-

Treatment: Treat the cells with 25 µM this compound for 48 hours.

-

Western Blotting: Perform western blotting as described above, using a primary antibody specific for alpha-synuclein.

-

Analysis: Quantify the levels of alpha-synuclein to assess its degradation.

Signaling Pathway: Akt/mTOR

This compound induces autophagy by inhibiting the Akt/mTOR signaling pathway. This inhibition leads to the activation of downstream autophagy-related proteins.

Caption: this compound inhibits the Akt/mTOR pathway, leading to the induction of autophagy.

Anti-inflammatory and Cardiovascular Bioassays

While the inhibition of COX-2 by this compound in lung cancer cells strongly suggests anti-inflammatory potential, direct in vitro studies specifically investigating its anti-inflammatory effects in immune cells (e.g., macrophages) are not yet extensively documented in publicly available literature. Similarly, there is a lack of specific in vitro data on the cardiovascular effects of this compound, such as its impact on vasodilation or endothelial cell function. Further research is warranted in these areas to fully characterize the pharmacological profile of this compound.

Conclusion

This technical guide summarizes the key in vitro bioassays that have established the anticancer and neuroprotective properties of this compound. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and scientists in the field of drug discovery and development. The identified gaps in the in vitro evaluation of its anti-inflammatory and cardiovascular effects highlight promising avenues for future investigation.

References

- 1. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Impairment and restoration of nitric oxide-dependent vasodilation in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Findings on Corynoxidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corynoxidine, a tetracyclic oxindole alkaloid, has demonstrated potential therapeutic properties in preclinical research. This document provides a comprehensive overview of the existing preclinical data on this compound and its closely related analogs, Corynoxine and Corynoxine B. The available evidence points towards its activity as an acetylcholinesterase inhibitor and its potential in neuroprotection through the induction of autophagy. However, comprehensive pharmacokinetic and toxicology data for this compound remain limited in publicly accessible literature. This guide summarizes the current state of knowledge to support further research and development efforts.

In Vitro Efficacy

Enzyme Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Table 1: this compound Enzyme Inhibition Data

| Compound | Target | Assay Type | IC50 (µM) | Source |

| (-)-Corynoxidine | Acetylcholinesterase (AChE) | Not Specified | 89.0 | [1] |

Neuroprotective Effects and Mechanism of Action

While specific in vitro neuroprotection data for this compound is limited, extensive research on the related compound Corynoxine has elucidated a potential mechanism of action relevant to neurodegenerative diseases. Corynoxine has been shown to induce autophagy, a cellular process for clearing aggregated proteins, through modulation of the Akt/mTOR signaling pathway.

Table 2: In Vitro Neuroprotective and Autophagy-Inducing Effects of Corynoxine

| Compound | Cell Line | Condition | Key Findings | Source |

| Corynoxine | N2a, SH-SY5Y | Basal | Induced autophagy, increased LC3-II expression. | [2] |

| Corynoxine | PC12 | α-synuclein overexpression | Promoted clearance of wild-type and A53T α-synuclein. | [2] |

| Corynoxine B | N2a | Basal | Dose-dependently accelerated autophagy flux (5-40 µM). | [3] |

In Vivo Efficacy

In vivo studies have primarily focused on Corynoxine and its derivatives in animal models of neurodegenerative diseases.

Table 3: In Vivo Efficacy of Corynoxine and its Derivatives

| Compound | Animal Model | Dosing Regimen | Key Findings | Source |

| Corynoxine | Rotenone-induced rat model of Parkinson's Disease | 2.5 mg/kg and 5 mg/kg | Improved motor dysfunction and prevented dopaminergic neuronal loss. | [4] |

| Corynoxine | Rotenone-induced mouse model of Parkinson's Disease | 5 mg/kg and 10 mg/kg | Showed neuroprotective effects. |

Pharmacokinetics

A study on four alkaloids from Uncaria rhynchophylla, including corynoxeine (Corynoxine), in rats after oral administration showed that these compounds are quickly absorbed and cleared relatively slowly.

Table 4: Pharmacokinetic Parameters of Uncaria rhynchophylla Alkaloids in Rats

| Compound | Tmax (h) | T1/2 (h) |

| Rhynchophylline (RIN) | 0.22 - 3.83 | 7.67 - 12.13 |

| Isorhynchophylline (IRN) | 0.22 - 3.83 | 7.67 - 12.13 |

| Corynoxeine (CN) | 0.22 - 3.83 | 7.67 - 12.13 |

| Isocorynoxeine (ICN) | 0.22 - 3.83 | 7.67 - 12.13 |

Another study in mice investigated the bioavailability of six Uncaria alkaloids, including corynoxeine, and found satisfactory oral absorption.

Table 5: Bioavailability of Uncaria Alkaloids in Mice

| Compound | Bioavailability (%) |

| Corynoxeine | 27.3 |

| Isocorynoxeine | 32.7 |

| Rhynchophylline | 49.4 |

| Isorhynchophylline | 29.5 |

| Hirsutine | 68.9 |

| Hirsuteine | 51.0 |

Toxicology

Comprehensive toxicology data for this compound, including Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL), are not available in the reviewed literature. However, an acute toxicity study was performed on Corynoxine in rats to determine a safe dosage range for in vivo experiments.

Table 6: Acute Toxicity of Corynoxine in Rats

| Dose | Observation (48h) | Observation (14 days) |

| 2000 mg/kg | Survived | Survived |

| 1000 mg/kg | Survived | Survived |

| 500 mg/kg | Survived | Survived |

| 250 mg/kg | Survived | Survived |

| 125 mg/kg | Survived | Survived |

Based on these results, the study proceeded with doses of 2.5 mg/kg and 5 mg/kg in the rat model and 5 mg/kg and 10 mg/kg in the mouse model for efficacy studies.

Signaling Pathways and Experimental Workflows

Corynoxine-Induced Autophagy via Akt/mTOR Pathway

Corynoxine has been shown to induce autophagy by inhibiting the Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition leads to the activation of autophagy.

Experimental Workflow for In Vivo Parkinson's Disease Model

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like Corynoxine in a rotenone-induced animal model of Parkinson's disease.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a common method for determining the in vitro inhibition of AChE.

-

Principle: The assay measures the activity of AChE by detecting the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) and positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate ATCI to all wells.

-

Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Autophagy Induction Assay (Western Blot for LC3-II)

This protocol details the assessment of autophagy induction in cell culture by measuring the conversion of LC3-I to LC3-II.

-

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

Materials:

-

Neuronal cell line (e.g., N2a, SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (Corynoxine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities and calculate the LC3-II/β-actin ratio to assess the level of autophagy.

-

Rotenone-Induced Parkinson's Disease Rat Model

This protocol outlines the creation and use of a rat model of Parkinson's disease for evaluating the neuroprotective effects of test compounds.

-

Principle: Rotenone, a mitochondrial complex I inhibitor, induces dopaminergic neurodegeneration, mimicking some of the pathological features of Parkinson's disease.

-

Materials:

-

Sprague-Dawley rats

-

Rotenone

-

Vehicle for rotenone (e.g., sunflower oil)

-

Test compound (Corynoxine) and vehicle

-

Stereotaxic apparatus

-

Hamilton syringe

-

-

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Model Induction: Anesthetize the rats and place them in a stereotaxic apparatus. Inject rotenone solution unilaterally into the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB).

-

Treatment: After a recovery period, divide the animals into treatment groups (e.g., vehicle control, test compound at different doses). Administer the treatments daily via the desired route (e.g., oral gavage) for a specified duration (e.g., 4 weeks).

-

Behavioral Testing: Perform behavioral tests such as the apomorphine-induced rotation test, cylinder test, or rotarod test to assess motor function at baseline and at various time points during the treatment period.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Collect the brains for histological and biochemical analyses.

-

Immunohistochemistry: Section the brains and stain for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

-

Western Blot: Homogenize brain tissue from the striatum and SNc to measure the levels of proteins of interest (e.g., TH, α-synuclein, autophagy markers).

-

-

Conclusion and Future Directions

The preclinical data currently available suggests that this compound and its related oxindole alkaloids are promising compounds, particularly in the context of neurodegenerative diseases. The acetylcholinesterase inhibitory activity of this compound and the autophagy-inducing, neuroprotective effects of Corynoxine provide a strong rationale for further investigation.

However, a significant data gap exists for this compound itself, especially in the crucial areas of pharmacokinetics and toxicology. To advance the development of this compound as a potential therapeutic agent, future research should prioritize:

-

Comprehensive ADME studies to determine the absorption, distribution, metabolism, and excretion profile of this compound.

-

In-depth toxicology studies to establish a safety profile, including the determination of MTD and NOAEL in relevant animal models.

-

Head-to-head in vitro and in vivo studies comparing the efficacy and potency of this compound with Corynoxine and Corynoxine B to understand the structure-activity relationship.

-

Elucidation of the full range of molecular targets of this compound to better understand its mechanism of action and potential off-target effects.

Addressing these research questions will be critical in determining the therapeutic potential and safety of this compound for future clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]

Corynoxidine: A Novel Oxindole Alkaloid for the Future of Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for potent and safe analgesics remains a paramount challenge in modern medicine. The limitations of current pain management strategies, particularly the adverse effects and addiction potential associated with opioids, necessitate the exploration of novel therapeutic agents. Corynoxidine, a tetracyclic oxindole alkaloid, has emerged as a promising candidate with a multifaceted pharmacological profile suggesting significant potential in pain management. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, relevant signaling pathways, and preclinical evidence.

Mechanism of Action

This compound exerts its analgesic effects through a combination of mechanisms, targeting key pathways involved in pain perception and inflammation. Unlike traditional opioids, this compound offers a broader spectrum of action with a potentially more favorable safety profile.

Opioid Receptor Modulation

This compound has demonstrated significant interaction with opioid receptors, which are crucial targets for pain modulation.

Quantitative Data on Opioid Receptor Interaction

| Parameter | Receptor | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | µ-opioid receptor (hMOR) | 16.4 nM | Human | Radioligand Binding Assay | [1] |

| µ-opioid receptor (mMOR) | 57 nM | Mouse | Radioligand Binding Assay | ||

| κ-opioid receptor (mKOR) | >1000 nM | Mouse | Radioligand Binding Assay | ||

| δ-opioid receptor (mDOR) | >1000 nM | Mouse | Radioligand Binding Assay | ||

| In Vivo Analgesic Activity (ED50) | Hot-Plate Test | 6.72 mg/kg (i.p.) | Rat | Hot-Plate Test |

Note: "h" denotes human and "m" denotes mouse.

This compound exhibits a high binding affinity for the µ-opioid receptor (MOR), with a Ki value of 16.4 nM in human receptors and 57 nM in mouse receptors.[1] Its affinity for kappa (KOR) and delta (DOR) opioid receptors is significantly lower, suggesting a degree of selectivity for the MOR.[1] In vivo studies using the hot-plate test in rats have demonstrated that corynoxine produces dose-dependent antinociception with an ED50 value of 6.72 mg/kg, which is more potent than morphine (ED50 = 12.1 mg/kg) in the same model.[2] This analgesic effect was reversible by the opioid antagonist naltrexone, confirming its action through the µ-opioid receptor.[2]

Anti-Inflammatory and Neuroprotective Effects

Beyond its interaction with opioid receptors, this compound demonstrates significant anti-inflammatory and neuroprotective properties, which are critical for managing pain associated with inflammation and nerve damage.

This compound's anti-inflammatory activity is partly attributed to its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by blocking the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway. This action can reduce the release of pro-inflammatory cytokines and mediators that sensitize nociceptors.

The neuroprotective effects of this compound are linked to its ability to enhance autophagy, a cellular process responsible for clearing damaged components, including neurotoxic protein aggregates. This is achieved through the modulation of the Akt/mTOR signaling pathway. By promoting neuronal health and reducing neuronal damage, this compound can potentially alleviate neuropathic pain. In preclinical models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons, improve motor function, and reduce neuroinflammation.

Calcium Channel and Adrenergic Receptor Modulation

This compound also exhibits activity as a calcium channel blocker and an adrenergic receptor antagonist. By modulating calcium influx into cells, it can influence neuronal excitability and neurotransmitter release, both of which are critical in pain signaling. Its antagonism of adrenergic receptors can contribute to its analgesic effects by modulating the sympathetic nervous system's role in pain transmission.

Signaling Pathways

The diverse mechanisms of action of this compound are mediated through several key signaling pathways.

Opioid Receptor Signaling

The interaction of this compound with the µ-opioid receptor is expected to initiate downstream signaling cascades similar to other MOR agonists, leading to analgesia. A critical aspect of opioid signaling is the recruitment of β-arrestin-2, which is associated with adverse effects like respiratory depression and tolerance. While direct studies on this compound's β-arrestin recruitment are ongoing, its structural class suggests the potential for biased agonism, favoring G-protein signaling over β-arrestin recruitment, a characteristic of safer opioid analgesics.

Figure 1: this compound's proposed G-protein signaling pathway at the µ-opioid receptor.

Akt/mTOR Signaling Pathway

This compound's neuroprotective effects are mediated through the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces autophagy, leading to the clearance of damaged cellular components and promoting neuronal health.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Corynoxidine for Neurodegenerative Disease Models

Abstract

Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded protein aggregates. This compound, an oxindole alkaloid isolated from the traditional Chinese medicine Uncaria rhynchophylla, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of this compound and its isomers in neurodegenerative disease models. It details the molecular mechanisms of action, focusing on the induction of autophagy and the suppression of neuroinflammation. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols from pivotal studies, and includes visualizations of critical signaling pathways and workflows to facilitate further research and development.

Introduction

This compound is a key bioactive component of Uncaria rhynchophylla (Gouteng), an herb used for centuries in traditional medicine to treat central nervous system disorders. Preclinical research has identified this compound and its isomer, corynoxine B, as potent enhancers of autophagy, the cellular process responsible for clearing aggregated proteins and damaged organelles.[1][2] This function is particularly relevant to neurodegenerative diseases, which are often characterized by impaired autophagy and the subsequent buildup of toxic protein aggregates, such as α-synuclein in Parkinson's disease.[3][4] Furthermore, this compound exhibits significant anti-neuroinflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain.[1] This dual mechanism of action—enhancing clearance of toxic proteins while reducing inflammatory damage—positions this compound as a compelling molecule for therapeutic development against complex neurodegenerative pathologies.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through two primary, interconnected pathways: the induction of autophagy and the inhibition of neuroinflammation.

Induction of Autophagy

Autophagy is a critical cellular recycling process that degrades protein aggregates. This compound and its isomers have been shown to activate this pathway through distinct molecular mechanisms.

-

mTOR-Dependent Pathway (Corynoxine): Corynoxine induces autophagy by inhibiting the Akt/mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR complex is a key negative regulator of autophagy. By decreasing the phosphorylation of mTOR and its downstream target p70S6K, corynoxine effectively relieves this inhibition, allowing for the initiation of the autophagic process and promoting the clearance of α-synuclein aggregates.

-

Beclin 1/HMGB1/2-Dependent Pathway (Corynoxine B): Corynoxine B (Cory B) enhances autophagy through a different route. It directly binds to High Mobility Group Box 1 and 2 (HMGB1/2) proteins. This binding promotes the interaction between Beclin 1 and HMGB1/2, which in turn enhances the activity of the Beclin 1/VPS34 complex (also known as PI3KC3). This complex is essential for the nucleation of the autophagosome, a critical step in autophagy.

Inhibition of Neuroinflammation

Chronic activation of microglia contributes to neuronal damage in neurodegenerative diseases through the release of pro-inflammatory cytokines. This compound has been demonstrated to suppress this detrimental inflammatory response. Studies in rotenone-induced PD models show that this compound treatment significantly reduces the number of activated microglia in the substantia nigra pars compacta (SNpc). This is accompanied by a decrease in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) in the serum and interleukin-8 (IL-8) in cell models.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of this compound and a typical experimental workflow.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of this compound (Cory) in rotenone-induced Parkinson's disease models.

Table 1: Effects of this compound on Behavioral Outcomes in PD Models

| Model | Treatment Group | Apomorphine-Induced Rotations (turns/30 min) | Rotarod Latency (seconds) |

|---|---|---|---|

| Rat | Sham | 15.3 ± 4.5 | N/A |

| Rotenone | 198.5 ± 25.6 | N/A | |

| Rotenone + Cory (2.5 mg/kg) | 120.1 ± 18.9# | N/A | |

| Rotenone + Cory (5 mg/kg) | 85.4 ± 15.2## | N/A | |

| Mouse | Control | N/A | 250.7 ± 20.3 |

| Rotenone | N/A | 110.2 ± 15.8 | |

| Rotenone + Cory (5 mg/kg) | N/A | 185.6 ± 19.1# | |

| Rotenone + Cory (10 mg/kg) | N/A | 220.4 ± 21.5## |

Data are presented as mean ± SEM. #p < 0.05, ##p < 0.01 compared with the Rotenone group. Data adapted from Chen et al., 2021.

Table 2: Neurochemical and Histological Effects of this compound in Rat PD Model

| Treatment Group | Striatal Dopamine (% of Sham) | TH-Positive Neurons in SNpc (% of Sham) |

|---|---|---|

| Sham | 100% | 100% |

| Rotenone | 35.2 ± 5.1% | 40.5 ± 6.2% |

| Rotenone + Cory (2.5 mg/kg) | 58.9 ± 6.8%# | 65.3 ± 7.1%# |

| Rotenone + Cory (5 mg/kg) | 75.4 ± 8.2%## | 80.1 ± 8.5%## |

Data are presented as mean ± SEM. #p < 0.05, ##p < 0.01 compared with the Rotenone group. TH: Tyrosine Hydroxylase. SNpc: Substantia nigra pars compacta. Data adapted from Chen et al., 2021.

Table 3: Effects of this compound on α-Synuclein and Autophagy Markers in Rat PD Model

| Treatment Group | α-Synuclein Level (% of Rotenone) | LC3-II / LC3-I Ratio (% Change vs Rotenone) | p-mTOR / mTOR Ratio (% Change vs Rotenone) |

|---|---|---|---|

| Rotenone | 100% | 0% | 0% |

| Rotenone + Cory (5 mg/kg) | 55.3 ± 7.1%## | +120.5 ± 15.3%## | -45.8 ± 6.2%## |

Data are presented as mean ± SEM. ##p < 0.01 compared with the Rotenone group. Data adapted from Chen et al., 2021.

Table 4: Anti-Neuroinflammatory Effects of this compound

| Model | Treatment Group | Activated Microglia (Iba1+ cells, % of Rotenone) | Serum TNF-α (pg/mL) |

|---|---|---|---|

| Rat | Rotenone | 100% | N/A |

| Rotenone + Cory (5 mg/kg) | 48.2 ± 6.5%## | N/A | |

| Mouse | Rotenone | 100% | 85.6 ± 9.8 |

| Rotenone + Cory (10 mg/kg) | 52.1 ± 7.2%## | 42.3 ± 5.1## |

Data are presented as mean ± SEM. ##p < 0.01 compared with the Rotenone group. Data adapted from Chen et al., 2021.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in key studies investigating this compound.

Rotenone-Induced Animal Models of Parkinson's Disease

-

Rat Model (Stereotaxic Infusion):

-

Animal Subjects: Male Sprague-Dawley rats (220-250 g).

-

Anesthesia: Animals are anesthetized with pentobarbital sodium (40 mg/kg, i.p.).

-

Stereotaxic Surgery: Rats are placed in a stereotaxic apparatus. A solution of rotenone (12 μg in 2 μL DMSO) is infused unilaterally into the right substantia nigra pars compacta (SNpc) at the following coordinates: AP -5.3 mm, ML +2.0 mm, DV -7.8 mm from bregma. The infusion is performed over 5 minutes.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate care. Behavioral testing typically begins 2-4 weeks post-surgery.

-

-

Mouse Model (Systemic Administration):

-

Animal Subjects: Male C57BL/6 mice (20-25 g).

-

Rotenone Preparation: Rotenone is dissolved in sunflower oil at a concentration of 2.5 mg/mL.

-

Administration: Mice receive daily intraperitoneal (i.p.) injections of rotenone (2.5 mg/kg) for 28 consecutive days to induce PD-like pathology.

-

This compound Administration

-

Preparation: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

-

Dosage and Route:

-

Rats: Administered via i.p. injection at low (2.5 mg/kg) and high (5 mg/kg) doses.

-

Mice: Administered via i.p. injection at low (5 mg/kg) and high (10 mg/kg) doses.

-

-

Schedule: Treatment typically starts concurrently with or shortly after the induction of the PD model and continues daily for the duration of the experiment (e.g., 4 weeks).

Behavioral Assessments

-

Apomorphine-Induced Rotation Test (Rats):

-

Four weeks after rotenone infusion, rats are challenged with apomorphine hydrochloride (2.5 mg/kg, s.c.).

-

Animals are placed in a circular test chamber.

-

Full contralateral rotations are counted for 30 minutes to assess the degree of dopamine depletion-induced motor asymmetry.

-

-

Rotarod Test (Mice):

-

Mice are trained on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes) for 3 consecutive days before the test.

-

On the test day, the latency to fall from the rod is recorded for three trials.

-

The average latency is used as a measure of motor coordination and balance.

-

Post-mortem Tissue Analysis

-

Immunohistochemistry (IHC):

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed, and cryoprotected in sucrose solution. 30 µm sections are cut using a cryostat.

-

Staining: Sections are incubated with primary antibodies against Tyrosine Hydroxylase (TH, for dopaminergic neurons), α-synuclein, or Iba1 (for microglia).

-

Detection: Sections are then incubated with appropriate biotinylated secondary antibodies followed by an avidin-biotin complex and visualized with diaminobenzidine (DAB).

-

Quantification: The number of positive cells is counted in the SNpc using stereological methods.

-

-

Western Blotting:

-

Protein Extraction: The SNpc or striatum is dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies (e.g., α-synuclein, LC3, p62, p-mTOR, mTOR, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.

-

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound in preclinical models of neurodegenerative diseases, particularly Parkinson's disease. Its ability to concurrently enhance autophagy-mediated clearance of toxic protein aggregates and suppress detrimental neuroinflammation addresses two critical aspects of disease pathology. The detailed mechanisms, involving both mTOR-dependent and Beclin 1-dependent pathways, offer multiple targets for therapeutic intervention.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the bioavailability, brain penetration, and optimal dosing regimens for this compound and its derivatives.

-

Efficacy in Other Neurodegenerative Models: Evaluating the therapeutic potential in models of Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.

-

Safety and Toxicology: Conducting comprehensive safety assessments to pave the way for potential clinical trials.

-

Target Engagement Studies: Developing biomarkers to confirm that this compound is hitting its intended targets (e.g., mTOR inhibition, HMGB1 binding) in vivo.

This technical guide provides a solid foundation for scientists and drug developers to build upon, leveraging the promising biology of this compound to create novel therapeutics for neurodegenerative diseases.

References

- 1. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]

- 2. Corynoxine B targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Corynoxidine: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Corynoxidine, a prominent oxindole alkaloid derived from the medicinal plants Uncaria rhynchophylla (Gou-teng) and Mitragyna speciosa (Kratom), has emerged as a compound of significant interest for its therapeutic potential, particularly in the realm of neuroprotection and anti-inflammatory activity. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental methodologies.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by attenuating neuroinflammation. The key mechanisms identified include the inhibition of microglial activation and the suppression of pro-inflammatory cytokine production. Emerging evidence also points to the modulation of critical intracellular signaling pathways, including the mTOR, MAPK, and NF-κB pathways.

Inhibition of Microglial Activation and Pro-inflammatory Cytokines